EPZ005687 is a potent and selective inhibitor of the enhancer of zeste homolog 2 (EZH2), a key enzymatic subunit of the polycomb repressive complex 2 (PRC2). This compound is primarily recognized for its ability to inhibit the methylation of histone H3 at lysine 27 (H3K27), a modification associated with gene silencing and cancer progression. The inhibition constant (Ki) of EPZ005687 is reported to be 24 nM, demonstrating a significant selectivity over other protein methyltransferases, including EZH1, by factors of 500 and 50, respectively .
EPZ005687 was developed by researchers led by Knutson et al. in 2012, who aimed to create selective EZH2 inhibitors for therapeutic applications in oncology . The compound has been utilized in various biochemical assays and preclinical studies to evaluate its efficacy against lymphoma cells harboring EZH2 mutations.
EPZ005687 falls under the category of small molecule inhibitors, specifically targeting histone methyltransferases. It is classified as an epigenetic modulator due to its influence on chromatin structure and gene expression through histone modification.
The synthesis of EPZ005687 involves several key steps that leverage advanced organic chemistry techniques. The process begins with the bromocyclization of diketopiperazine derivatives, followed by a series of reactions including N-methylation, desilylation, and acetoxylation. These transformations yield intermediates that are further processed through cobalt(I)-catalyzed reductive coupling and stereoselective tetrahydroxylation to produce the final compound .
The molecular structure of EPZ005687 can be characterized by its unique arrangement of atoms that allows it to fit into the S-adenosylmethionine (SAM) binding pocket of the EZH2 SET domain. The compound's structural features contribute to its high affinity and selectivity for EZH2.
EPZ005687 primarily acts through competitive inhibition of EZH2, leading to decreased levels of H3K27 trimethylation. This alteration in histone modification status results in reactivation of tumor suppressor genes that are silenced in various cancers.
The mechanism by which EPZ005687 exerts its effects involves direct binding to the EZH2 enzyme, specifically at its SAM-binding pocket. This interaction inhibits the enzymatic activity responsible for transferring methyl groups from SAM to histone substrates.
EPZ005687 exhibits several notable physical and chemical properties that influence its behavior in biological systems.
EPZ005687 has been primarily explored for its potential therapeutic applications in oncology, particularly for treating tumors characterized by aberrant EZH2 activity.
EPZ005687 (CAS 1396772-26-1) was developed through structure-based drug design targeting the S-adenosylmethionine (SAM)-binding pocket of the EZH2 SET domain. The compound features a pyridone-indazole scaffold that mimics the adenine moiety of SAM, enabling competitive displacement of the cofactor. Key interactions include:
This design exploited differential substrate preferences between wild-type and mutant EZH2. While wild-type EZH2 efficiently catalyzes monomethylation of H3K27, lymphoma-associated mutants (e.g., Y641N/F/S) exhibit enhanced activity toward dimethylated substrates. EPZ005687 binds with similar affinity to both wild-type (Ki = 24 nM) and Y641 mutant EZH2 (within 2-fold difference), but shows 5.4-fold greater affinity for the hyperactive A677G mutant [1] [9].
Table 1: Biochemical Profile of EPZ005687
Parameter | Value | Assay Conditions |
---|---|---|
EZH2 Ki | 24 nM | Cell-free PRC2 complex |
EZH1 Selectivity | 50-fold lower affinity | Comparative binding assay |
Other PMT Selectivity | >500-fold against 15 PMTs | Methyltransferase panel |
PRC2 IC₅₀ | 54 ± 5 nM | H3K27me3 formation |
Optimization focused on improving cellular permeability and metabolic stability while maintaining selectivity:
Table 2: Cellular Potency of EPZ005687 in Select Cancer Models
Cell Line | EZH2 Status | Proliferation IC₅₀ (μM) | H3K27me3 Reduction |
---|---|---|---|
WSU-DLCL2 | Y641F mutant | 0.5-1.0 | 90% at 1 μM (96 hr) |
Pfeiffer | Wild-type | >10 | Minimal change |
OCI-LY19 | Wild-type | >10 | 30% at 5 μM (96 hr) |
G-401 | Unknown | 2.9 μM (EC₅₀) | Significant at 4 hr |
Table 3: Structural and Functional Comparison of EZH2 Inhibitors
Parameter | EPZ005687 | GSK126 | UNC1999 |
---|---|---|---|
Core Structure | Pyridone-indazole | Pyridone-indazole | Pyridone-pyrazole |
EZH2 IC₅₀ | 24 nM (Ki) | 9.9 nM | 2-20 nM |
EZH1 Inhibition | Weak (50× selectivity) | Weak (150× selectivity) | Potent dual inhibitor |
Oral Bioavailability | Low (not suitable for chronic studies) | Low (0.2% in mice) | High (F = 28% in mice) |
Key Differentiators | - SAM-competitive - Mutant-selective cytotoxicity | - Higher biochemical potency - Similar mutant selectivity | - EZH2/EZH1 dual inhibition - Orally bioavailable |
Structural comparisons:
Pharmacokinetic distinctions:EPZ005687 requires DMSO solubilization and shows negligible oral bioavailability, limiting its in vivo utility. GSK126 similarly exhibits 0.2% oral bioavailability in mice, necessitating intraperitoneal administration. In contrast, UNC1999 achieves 28% oral bioavailability, enabling chronic dosing studies [4] [9].
Cellular selectivity profiles:All three compounds deplete H3K27me3 in lymphoma cells, but UNC1999 shows broader activity in solid tumors due to EZH1 co-inhibition. EPZ005687 demonstrates superior mutant-specific cytotoxicity in DLBCL models compared to first-generation inhibitors like DZNep [1] [3].
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